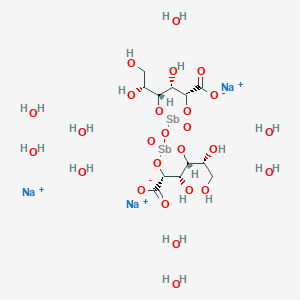
Natrium-Stibogluconat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium stibogluconate is a medication primarily used to treat leishmaniasis, a disease caused by protozoan parasites of the genus LeishmaniaSodium stibogluconate is administered by injection and has been in medical use since the 1940s . It is listed on the World Health Organization’s List of Essential Medicines .
Wissenschaftliche Forschungsanwendungen
Natrium-Stibogluconat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien mit Antimonverbindungen verwendet.
Medizin: Die primäre medizinische Anwendung von this compound ist die Behandlung der Leishmaniose.
Industrie: this compound wird bei der Herstellung anderer Antimonverbindungen und in der Forschung im Zusammenhang mit der Antimonchemie verwendet.
5. Wirkmechanismus
Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es ist bekannt, dass es die DNA-Topoisomerase I direkt hemmt, was zur Hemmung sowohl der DNA-Replikation als auch der Transkription führt . Darüber hinaus hemmt this compound Protein-Tyrosin-Phosphatasen, die eine entscheidende Rolle in den zellulären Signalwegen spielen . Diese Hemmung führt zu einer Abnahme der Makromolekülsynthese und stört die Abwehrmechanismen des Parasiten .
Wirkmechanismus
Target of Action
Sodium stibogluconate primarily targets DNA topoisomerase I and protein tyrosine phosphatases (PTPases) such as Src homology PTPase1 (SHP-1), SHP-2, and PTP1B . These targets play crucial roles in DNA replication, transcription, and cellular signaling processes.
Mode of Action
Sodium stibogluconate directly inhibits DNA topoisomerase I, leading to the inhibition of both DNA replication and transcription . It also inhibits PTPases, with 99% of SHP-1 activity inhibited at a therapeutic concentration of 10 μg/ml . This inhibition disrupts cellular signaling, potentially leading to antiproliferative effects .
Pharmacokinetics
In a study involving dogs, the elimination half-life of sodium stibogluconate was found to be four times longer (280 min) than that observed after administration of a free drug (71 min) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium stibogluconate. For instance, the pH level can affect the drug’s effectiveness, with increased pH leading to increased EC50 due to the competition of OH- on biotic ligands . Additionally, resistance to sodium stibogluconate has been reported in some regions, limiting its utility .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Natrium-Stibogluconat wird durch Reaktion von Antimonpentoxid mit Natriumhydroxid synthetisiert. Diese Reaktion erzeugt Natrium-Antimon(V)-Gluconat, das den aktiven Bestandteil von this compound darstellt .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die kontrollierte Reaktion von Antimonpentoxid mit Natriumhydroxid unter spezifischen Bedingungen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten. Die genaue Struktur von this compound ist nicht vollständig bekannt, aber sie wird aufgrund seiner Atomformel idealisiert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Natrium-Stibogluconat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann auch Oxidationsreaktionen eingehen, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Reduktionsmittel: Die Reduktion von this compound beinhaltet typischerweise biologische Mittel wie den Leishmania-Parasiten.
Oxidationsmittel: Oxidationsmittel können im Labor verwendet werden, um die Oxidation von this compound zu untersuchen.
Hauptprodukte, die gebildet werden:
Reduktionsprodukte: Das Hauptprodukt der Reduktionsreaktion ist dreiwertiges Antimon (Sb III).
Oxidationsprodukte: Die Oxidation von this compound kann verschiedene oxidierte Formen von Antimon erzeugen.
Vergleich Mit ähnlichen Verbindungen
Natrium-Stibogluconat gehört zur Klasse der fünfwertigen Antimoniale. Zu ähnlichen Verbindungen gehören:
Meglumin-Antimoniat: Ein weiteres fünfwertiges Antimonial, das zur Behandlung der Leishmaniose eingesetzt wird.
Miltefosin: Ein orales Medikament zur Behandlung der Leishmaniose, oft in Kombination mit anderen Medikamenten.
Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, Protein-Tyrosin-Phosphatasen zu hemmen und seinen spezifischen Wirkmechanismus, der die Hemmung der DNA-Topoisomerase I beinhaltet . Dies macht es zu einem wertvollen Werkzeug sowohl in der medizinischen als auch in der wissenschaftlichen Forschung.
Eigenschaften
Key on ui mechanism of action |
Sodium stibogluconate directly inhibits DNA topoisomerase I leading to inhibition of both DNA replication and transcription. |
|---|---|
CAS-Nummer |
16037-91-5 |
Molekularformel |
C12H22NaO18Sb2 |
Molekulargewicht |
720.80 g/mol |
IUPAC-Name |
trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid;hydride;nonahydrate |
InChI |
InChI=1S/2C6H10O7.Na.H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;1H2;;;;;/q2*-2;;;;;;2*+2/t2*2-,3-,4+,5-;;;;;;;/m11......./s1 |
InChI-Schlüssel |
ZIYJALGHGOUMPU-LZBQIKKXSA-N |
SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Isomerische SMILES |
C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)O)O)[C@@H](CO)O)C(=O)O)O)O)O.O.[Na] |
Kanonische SMILES |
C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O.O.[Na] |
Aussehen |
Assay:≥95%A crysatlline solid |
Synonyme |
Antimony Gluconate Sodium Antimony Gluconic Acid Antimony Sodium Gluconate Antimony Sodium Gluconates Myostibin Pentostam Sodium Gluconates, Antimony Sodium Stibogluconate Sodium, Stibogluconate Solustibosan Stibatin Stibogluconate Sodium Stibogluconate, Sodium Triostam |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















